molecular formula C18H18ClNO5 B4409143 4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate

4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate

Cat. No. B4409143
M. Wt: 363.8 g/mol
InChI Key: FOHZVYIVPLBCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "CDCP" and is known for its unique properties that make it a valuable tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of CDCP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. Specifically, CDCP has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and other cellular processes.
Biochemical and Physiological Effects:
CDCP has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CDCP has been shown to reduce the production of certain cytokines and chemokines, which are involved in the immune response. CDCP has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of CDCP is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool in the study of cellular processes. Additionally, CDCP is relatively easy to synthesize and can be produced in large quantities. However, CDCP does have some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on CDCP. One area of interest is the development of new drugs based on the structure of CDCP. Additionally, further research is needed to fully understand the mechanism of action of CDCP and its potential use in the treatment of various diseases. Finally, studies on the toxicity and safety of CDCP are needed to determine its potential for use in humans.

Scientific Research Applications

CDCP has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. CDCP has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, CDCP has been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

[4-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]phenyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-4-17(21)25-12-7-5-11(6-8-12)18(22)20-14-10-15(23-2)13(19)9-16(14)24-3/h5-10H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHZVYIVPLBCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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